Isobornyl cyclohexanol
CAS No.: 3407-42-9
Cat. No.: VC3715628
Molecular Formula: C16H28O
Molecular Weight: 236.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3407-42-9 |
|---|---|
| Molecular Formula | C16H28O |
| Molecular Weight | 236.39 g/mol |
| IUPAC Name | 3-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C16H28O/c1-10-14-8-12(16(10,2)3)9-15(14)11-5-4-6-13(17)7-11/h10-15,17H,4-9H2,1-3H3 |
| Standard InChI Key | BWVZAZPLUTUBKD-UHFFFAOYSA-N |
| SMILES | CC1C2CC(C1(C)C)CC2C3CCCC(C3)O |
| Canonical SMILES | CC1C2CC(C1(C)C)CC2C3CCCC(C3)O |
Introduction
Chemical Structure and Properties
Molecular Identification
Isobornyl cyclohexanol is identified by specific chemical parameters that define its composition and structure:
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IUPAC Name: 3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl) cyclohexan-1-ol
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Alternative Names: Sandenol; 3-(5,5,6-Trimethyl-2-norbornyl)cyclohexanol
Structural Characteristics
The chemical structure of isobornyl cyclohexanol is characterized by a bicyclic alcohol configuration, consisting of two fused ring structures and a hydroxyl group (-OH) . More specifically, it features a bicyclic structure with three methyl groups and a cyclohexanol moiety. This unique structural arrangement contributes to its distinct organoleptic properties.
Physical Properties
The physical characteristics of isobornyl cyclohexanol are essential for understanding its behavior in various applications:
Synthesis and Production Methods
Synthetic Routes
The production of isobornyl cyclohexanol typically involves specific chemical reactions and processes:
The synthesis commonly employs the reaction of 5,5,6-trimethylbicyclo[2.2.1]heptane with cyclohexanone. This reaction is conducted under basic conditions, often utilizing strong bases such as sodium hydroxide or potassium hydroxide. The process proceeds through an aldol condensation followed by a reduction step to yield the desired product.
Industrial Production
In industrial settings, the production of isobornyl cyclohexanol is scaled up through optimized reaction conditions. This involves careful control of temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The manufacturing process requires continuous monitoring to maintain quality standards and consistency.
Chemical Reactions and Behavior
Reaction Types
Isobornyl cyclohexanol can participate in several types of chemical reactions due to its functional groups:
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Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
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Reduction: It can be reduced to form more saturated derivatives.
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Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Various reagents are employed in reactions involving isobornyl cyclohexanol:
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For oxidation reactions: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.
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For reduction reactions: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
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For substitution reactions: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate the replacement of the hydroxyl group.
Applications and Uses
Fragrance Industry
Isobornyl cyclohexanol is extensively utilized in the fragrance industry due to its distinctive scent profile and performance-enhancing properties:
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It adds a unique and appealing woody note to perfumes, colognes, and personal care products .
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The compound contributes to the complexity and sophistication of fragrances, enhancing both masculine and feminine scent formulations .
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It serves as a fixative, improving the longevity and stability of fragrance compositions .
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Its warm and aromatic scent makes it valuable for creating balanced fragrance profiles .
Flavor Applications
Beyond fragrances, isobornyl cyclohexanol finds applications in the flavor industry:
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It provides a distinct, spicy, and woody flavor to food and beverage products .
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The compound adds depth and character to various culinary creations, including spices, sauces, and beverages .
Aromatherapy and Wellness
The olfactory properties of isobornyl cyclohexanol make it suitable for wellness applications:
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Its calming and grounding aroma is utilized in aromatherapy practices .
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The compound is incorporated into diffusers, candles, and massage oils to create soothing therapeutic environments .
Cosmetic and Personal Care Products
Isobornyl cyclohexanol is incorporated into various cosmetic and personal care formulations:
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It enhances the scent profile of soaps, lotions, shampoos, and other personal care items .
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The compound's stability makes it suitable for products with extended shelf lives .
Biological Activity
Antimicrobial Properties
Research has demonstrated that isobornyl cyclohexanol possesses antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|
| Staphylococcus aureus | 0.5% | |
| Escherichia coli | 1.0% | |
| Pseudomonas aeruginosa | 0.75% |
The mechanism of antimicrobial action involves disruption of bacterial cell membranes, leading to cell lysis and death. This property suggests potential applications in antimicrobial formulations, though further research is needed to fully characterize its efficacy and limitations.
| Effect | Severity | Source |
|---|---|---|
| Skin Irritation | Moderate | |
| Eye Irritation | Severe | |
| Sensitization Potential | Yes |
The compound is classified as a skin irritant and can cause serious eye irritation, necessitating caution in cosmetic and personal care formulations. It may lead to allergic reactions upon dermal exposure in sensitive individuals .
Environmental Considerations
Environmental impact assessments indicate that isobornyl cyclohexanol requires careful handling:
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It is classified as an environmentally hazardous substance according to transport regulations .
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The potential environmental persistence and bioaccumulation properties necessitate proper waste management practices .
Regulatory Status
Isobornyl cyclohexanol is subject to various regulatory frameworks:
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It is regulated under cosmetic regulations, including the European Regulation 1223/2009 .
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The compound is subject to transport regulations as an environmentally hazardous substance .
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Safety data sheets classify it as requiring specific handling precautions .
Market Analysis
Major Manufacturers
The global market for isobornyl cyclohexanol includes several key manufacturers:
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Givaudan - A leading global company in flavors, fragrances, and cosmetic ingredients .
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Ernesto Ventós - A renowned producer of aroma chemicals and essential oils .
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Kalpsutra Chemicals - A significant supplier of specialty chemicals .
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ACS International Group - A producer of specialty chemicals .
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Hairui Chemical - A chemical manufacturer specializing in fragrance ingredients .
Market Trends and Forecasts
The isobornyl cyclohexanol market has been subject to analytical studies forecasting its trajectory from 2023 to 2029 . Market researchers have examined parameters such as market share, expansion strategies, product offerings, and applications of key players in the global market . Regional analyses have been conducted to identify growth patterns in different geographical markets .
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